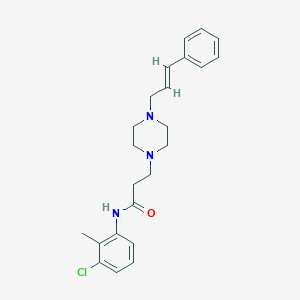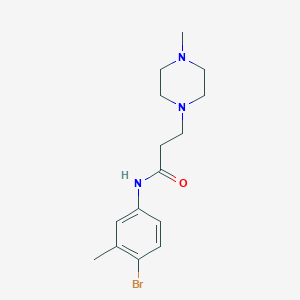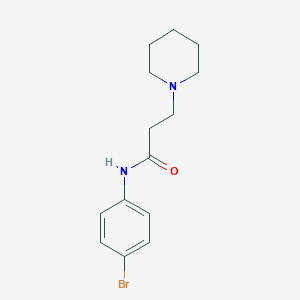
3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a piperazine moiety, and a propenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then reacted with a piperazine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloro-2-methylphenyl)hydrazine hydrochloride
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE is unique due to its specific structural features, such as the combination of a chlorinated aromatic ring, a piperazine moiety, and a propenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C23H28ClN3O |
|---|---|
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C23H28ClN3O/c1-19-21(24)10-5-11-22(19)25-23(28)12-14-27-17-15-26(16-18-27)13-6-9-20-7-3-2-4-8-20/h2-11H,12-18H2,1H3,(H,25,28)/b9-6+ |
Clave InChI |
YGEFSWSRRBZIBW-RMKNXTFCSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
SMILES isomérico |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-3-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248114.png)





![N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248125.png)
![N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)
![3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248132.png)




![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)
